molecular formula C22H14O B13146357 Dibenz(a,h)anthracen-2-ol CAS No. 72007-85-3

Dibenz(a,h)anthracen-2-ol

Cat. No.: B13146357
CAS No.: 72007-85-3
M. Wt: 294.3 g/mol
InChI Key: HSRPWTYLHBXRIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenz(a,h)anthracen-2-ol: is an organic compound with the chemical formula C22H14O. It is a polycyclic aromatic hydrocarbon (PAH) with a hydroxyl group attached to the second carbon of the dibenz(a,h)anthracene structure. This compound is known for its stability and its presence in various environmental pollutants, such as smoke and oils .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: Dibenz(a,h)anthracen-2-ol can be synthesized through the hydroxylation of dibenz(a,h)anthracene using specific reagents and catalysts. One common method involves the use of a strong oxidizing agent, such as potassium permanganate (KMnO4), in an acidic medium to introduce the hydroxyl group at the desired position.

    Industrial Production: Industrial production methods for this compound are less common due to its specific applications and the complexity of its synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Dibenz(a,h)anthracen-2-ol can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can lead to the formation of dihydro or tetrahydro derivatives. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.

    Substitution: Electrophilic substitution reactions can occur at various positions on the aromatic rings, leading to the formation of halogenated or alkylated derivatives. Common reagents include halogens (e.g., bromine) and alkyl halides.

Major Products:

Scientific Research Applications

Chemistry:

  • Dibenz(a,h)anthracen-2-ol is used as a model compound in studies of PAH behavior and reactivity. It helps in understanding the environmental fate and transformation of PAHs.

Biology:

Medicine:

  • While not commonly used in therapeutic applications, this compound is studied for its potential carcinogenic properties and its role in cancer research.

Industry:

Mechanism of Action

Dibenz(a,h)anthracen-2-ol exerts its effects primarily through its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, leading to mutations and potential carcinogenic effects. The compound can form adducts with DNA, which are then recognized and processed by cellular repair mechanisms. if the damage is extensive, it can lead to errors in replication and transcription, contributing to carcinogenesis .

Comparison with Similar Compounds

    Dibenz(a,j)anthracene: Another PAH with a similar structure but different positioning of the benzene rings.

    Benzo(a)pyrene: A well-known PAH with significant carcinogenic properties.

    Chrysene: A four-ring PAH with similar environmental and biological properties.

Uniqueness:

Properties

CAS No.

72007-85-3

Molecular Formula

C22H14O

Molecular Weight

294.3 g/mol

IUPAC Name

naphtho[1,2-b]phenanthren-2-ol

InChI

InChI=1S/C22H14O/c23-18-10-9-15-6-8-17-11-20-16(12-21(17)22(15)13-18)7-5-14-3-1-2-4-19(14)20/h1-13,23H

InChI Key

HSRPWTYLHBXRIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=C(C=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.